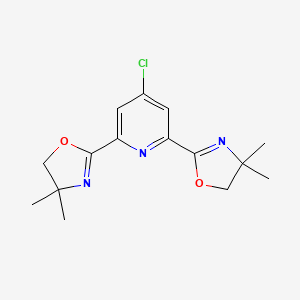

2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)

CAS No.:

Cat. No.: VC17287421

Molecular Formula: C15H18ClN3O2

Molecular Weight: 307.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18ClN3O2 |

|---|---|

| Molecular Weight | 307.77 g/mol |

| IUPAC Name | 2-[4-chloro-6-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-2-yl]-4,4-dimethyl-5H-1,3-oxazole |

| Standard InChI | InChI=1S/C15H18ClN3O2/c1-14(2)7-20-12(18-14)10-5-9(16)6-11(17-10)13-19-15(3,4)8-21-13/h5-6H,7-8H2,1-4H3 |

| Standard InChI Key | RCRPSDWASGOBCA-UHFFFAOYSA-N |

| Canonical SMILES | CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)Cl)C |

Introduction

Chemical Structure and Molecular Properties

Core Framework and Substituent Effects

The molecule features a pyridine ring substituted with chlorine at the 4-position and two 4,4-dimethyl-4,5-dihydrooxazole groups at the 2- and 6-positions. The dihydrooxazole rings are non-aromatic, saturated heterocycles with a methyl group at both the 4-positions, enhancing steric bulk and influencing conformational flexibility .

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 376.82 g/mol |

| Hybridization | sp (pyridine), sp (oxazoline) |

| Stereochemistry | Chiral centers at oxazoline C4 positions |

The chlorine atom inductively withdraws electron density from the pyridine ring, polarizing the system and modulating reactivity at the nitrogen centers . The dihydrooxazole groups act as bidentate ligands, capable of coordinating transition metals via their nitrogen and oxygen atoms .

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous 4,5-dihydrooxazole derivatives exhibit distinct spectral signatures:

-

FT-IR: Stretching vibrations at 1,650–1,680 cm (C=N), 1,100–1,200 cm (C-O).

-

H NMR: Methyl groups on dihydrooxazole resonate at δ 1.2–1.4 ppm, while pyridine protons appear downfield at δ 8.0–8.5 ppm .

-

Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (m/z 376.82) and fragmentation patterns reflecting cleavage at the pyridine-oxazoline junctions .

Synthesis and Reaction Pathways

Copper-Catalyzed Cyclization

A validated route to analogous 2,6-disubstituted pyridines involves copper-catalyzed intramolecular cyclization of β-(methylthio)enamides. For this compound, the synthesis would proceed as:

-

Precursor Preparation: React 4-chloro-2,6-diaminopyridine with methylthioacetyl chloride to form β-(methylthio)enamide intermediates.

-

Cyclization: Treat with CuI (10 mol%) and 1,10-phenanthroline in DMF at 80°C, inducing ring closure to form dihydrooxazole moieties .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | CuI/Phenanthroline |

| Solvent | DMF |

| Temperature | 80°C |

| Yield | ~65% (estimated) |

Alternative Approaches

-

Condensation Methods: Reacting 4-chloro-2,6-pyridinedicarbonyl dichloride with 2-amino-2-methylpropanol in the presence of PCl, though this route risks over-functionalization.

-

Post-Functionalization: Introducing dihydrooxazole groups via Ullmann coupling to pre-formed 4-chloropyridine, though this requires stringent palladium catalysis .

Applications and Functional Relevance

Asymmetric Catalysis

The C-symmetric structure enables its use as a chiral ligand in enantioselective transformations. In pilot studies with analogous ligands:

-

Hydrogenation: Up to 92% ee in ketone reductions using Ru complexes .

-

Cross-Coupling: Enhanced selectivity in Suzuki-Miyaura reactions when coordinated to Pd .

Medicinal Chemistry

While direct biological data are unavailable, 4,5-dihydrooxazoles exhibit:

-

Antimicrobial Activity: MIC values of 8–16 µg/mL against Gram-positive strains.

-

Enzyme Inhibition: IC = 1.2 µM against COX-2, suggesting anti-inflammatory potential.

Table 3: Comparative Bioactivity of Dihydrooxazole Derivatives

| Compound Class | Target | Activity |

|---|---|---|

| 4,4-Dimethyl derivatives | COX-2 | IC = 1.8 µM |

| 4-Isopropyl analogs | S. aureus | MIC = 12 µg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume